N'-(ethoxycarbonyl)-2-(methylsulfanyl)pyridine-3-carbohydrazide
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Overview
Description
N’-(ethoxycarbonyl)-2-(methylsulfanyl)pyridine-3-carbohydrazide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an ethoxycarbonyl group, a methylsulfanyl group, and a carbohydrazide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(ethoxycarbonyl)-2-(methylsulfanyl)pyridine-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Carbohydrazide Formation: The carbohydrazide group is typically introduced through the reaction of hydrazine with an ester or acid chloride derivative of the pyridine ring.
Ethoxycarbonyl Group Addition: The ethoxycarbonyl group can be added through esterification reactions involving ethanol and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of N’-(ethoxycarbonyl)-2-(methylsulfanyl)pyridine-3-carbohydrazide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(ethoxycarbonyl)-2-(methylsulfanyl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbohydrazide group can be reduced to form corresponding amines.
Substitution: The ethoxycarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(ethoxycarbonyl)-2-(methylsulfanyl)pyridine-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(ethoxycarbonyl)-2-(methylsulfanyl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
N’-(ethoxycarbonyl)-2-(methylsulfanyl)pyridine-3-carbohydrazide can be compared with other pyridine derivatives, such as:
Pyridine-3-carbohydrazide: Lacks the ethoxycarbonyl and methylsulfanyl groups, resulting in different chemical properties and applications.
2-(Methylsulfanyl)pyridine: Lacks the carbohydrazide and ethoxycarbonyl groups, leading to distinct reactivity and uses.
Ethyl 2-(methylsulfanyl)pyridine-3-carboxylate: Contains the ethoxycarbonyl and methylsulfanyl groups but lacks the carbohydrazide group.
Properties
IUPAC Name |
ethyl N-[(2-methylsulfanylpyridine-3-carbonyl)amino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-3-16-10(15)13-12-8(14)7-5-4-6-11-9(7)17-2/h4-6H,3H2,1-2H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPCKXPQLKQMBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC(=O)C1=C(N=CC=C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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